molecular formula C14H16N2 B8472170 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine

4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine

Cat. No.: B8472170
M. Wt: 212.29 g/mol
InChI Key: UCDFKARWZLCPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine is a chemical compound featuring an ortho-tolyl group connected via an ethyl linker to a 2-aminopyridine ring. This structure classifies it as a valuable scaffold in medicinal chemistry and drug discovery research. The 2-aminopyridine moiety is a privileged structure in pharmaceutical design, often serving as a key pharmacophore in molecules with biological activity . Researchers utilize such compounds as core building blocks for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutically relevant targets. The structural motif of a substituted pyridin-2-ylamine is frequently explored in structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets . This compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-[2-(2-methylphenyl)ethyl]pyridin-2-amine

InChI

InChI=1S/C14H16N2/c1-11-4-2-3-5-13(11)7-6-12-8-9-16-14(15)10-12/h2-5,8-10H,6-7H2,1H3,(H2,15,16)

InChI Key

UCDFKARWZLCPAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC2=CC(=NC=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 2 O Tolyl Ethyl Pyridin 2 Ylamine

Retrosynthetic Analysis and Key Precursors for the Pyridin-2-ylamine Core

A retrosynthetic analysis of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine involves disconnecting the molecule at key bonds to identify simpler, more readily available starting materials. The primary disconnections are at the C-4 side chain and the 2-amino group, leading back to a core pyridine (B92270) ring. This analysis reveals three main synthetic challenges: the construction of the pyridine ring system, the introduction of the 2-amino functionality, and the elaboration of the 4-(2-o-Tolyl-ethyl) side chain.

Strategies for the Synthesis of the Pyridine Ring System

The pyridine ring is a fundamental heterocyclic scaffold, and numerous methods exist for its synthesis. These can be broadly categorized into cycloaddition reactions and condensation reactions.

Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. While highly versatile for producing substituted pyridines, it typically yields 1,4-dihydropyridines which then require an oxidation step to form the aromatic pyridine ring.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with a functionalized alkyne to form a dihydropyridine intermediate that subsequently aromatizes.

[4+2] Cycloaddition Reactions: Hetero-Diels-Alder reactions using 1-azadienes and various dienophiles offer another powerful route to substituted pyridines. These reactions can provide a high degree of regioselectivity in the placement of substituents.

The choice of method for constructing the pyridine ring would depend on the desired substitution pattern and the availability of the starting materials. For the synthesis of this compound, a pre-functionalized pyridine is often a more practical starting point.

Methods for Introduction of the 2-Amine Functionality on Pyridine

Introducing an amino group at the C-2 position of the pyridine ring is a crucial step. Several established methods can achieve this transformation:

MethodDescriptionReagents
Chichibabin Reaction A direct amination of the pyridine ring where sodium amide is used as the nucleophile to introduce an amino group at the 2-position. nih.govSodium amide (NaNH₂)
Nucleophilic Aromatic Substitution (SNAr) This involves the displacement of a good leaving group, such as a halogen (Cl, Br), from the 2-position of the pyridine ring by an amine or ammonia. This is a very common and versatile method.Ammonia, various amines
From Pyridine N-oxides Activation of the pyridine ring by forming the N-oxide allows for nucleophilic attack. For instance, treatment with tosyl chloride and an amine can introduce the amino group at the C-2 position.m-CPBA (for N-oxide formation), Ts₂O, t-BuNH₂
Specialized Aminating Reagents Modern methods utilize advanced reagents that can selectively deliver an amino group to the C-2 position of pyridines under milder conditions.Polyfunctional aminating reagents

The Chichibabin reaction is a classic method but can have limitations in terms of substrate scope and regioselectivity. Nucleophilic aromatic substitution on a 2-halopyridine is a more general and widely used approach.

Elaboration of the 4-(2-o-Tolyl-ethyl) Side Chain

The construction of the 4-(2-o-Tolyl-ethyl) side chain is a key challenge. This can be approached by forming the C-C bond at the C-4 position of the pyridine ring, followed by modifications to create the ethyl bridge and incorporate the o-tolyl group.

Directly functionalizing the C-4 position of pyridine can be challenging due to the electronic nature of the ring, which favors nucleophilic attack at the C-2 and C-6 positions. However, several strategies have been developed to achieve C-4 selectivity:

Minisci-type Reactions: These radical-based reactions allow for the introduction of alkyl groups onto the protonated pyridine ring. While often favoring the C-2 and C-6 positions, conditions can be optimized to enhance C-4 selectivity. Using a blocking group on the nitrogen can also direct the alkylation to the C-4 position.

Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming C-C bonds. A 4-halopyridine can be coupled with a suitable organometallic reagent.

Suzuki Coupling: Utilizes an organoboron reagent (e.g., a boronic acid or ester).

Negishi Coupling: Employs an organozinc reagent.

Heck Reaction: Couples the 4-halopyridine with an alkene.

Sonogashira Coupling: Involves the coupling with a terminal alkyne.

Cross-Coupling ReactionPyridine SubstrateCoupling Partner
Suzuki4-HalopyridineAryl/vinyl boronic acid or ester
Negishi4-HalopyridineOrganozinc halide
Heck4-HalopyridineAlkene
Sonogashira4-HalopyridineTerminal alkyne

A common strategy to form the ethyl bridge is to first create a double or triple bond at the C-4 position, which is then reduced.

Reduction of a Styryl Group: A Heck reaction between a 4-halopyridine and o-vinyltoluene, or a Wittig reaction between 4-formylpyridine and an appropriate phosphonium ylide derived from o-methylbenzyl bromide, would yield a 4-(2-o-tolyl-vinyl)pyridine (a styrylpyridine derivative). Subsequent catalytic hydrogenation of the double bond would form the desired ethyl bridge. Reductions can be carried out using various catalysts such as palladium on carbon (Pd/C) with hydrogen gas. Samarium(II) iodide (SmI₂) has also been studied for the reduction of styrylpyridines. acs.orgacs.orgnih.gov

Reduction of an Ethynyl Group: A Sonogashira coupling between a 4-halopyridine and o-ethynyltoluene would produce a 4-(2-o-tolyl-ethynyl)pyridine. The triple bond can then be fully reduced to a single bond via catalytic hydrogenation to form the ethyl bridge.

The o-tolyl group can be introduced as part of the coupling partner in the C-C bond-forming reactions mentioned above.

In Cross-Coupling Reactions: For a Suzuki or Negishi coupling, the required precursor would be (2-o-tolyl-ethyl)boronic acid/ester or (2-o-tolyl-ethyl)zinc halide, respectively. These reagents would be coupled with a 4-halopyridine.

Stepwise Construction: Alternatively, the side chain can be built in a stepwise manner. For example, a Heck or Sonogashira coupling could first introduce a vinyl or ethynyl group at the C-4 position. A second cross-coupling reaction could then be used to attach the o-tolyl group, although this is a more complex route. A more direct approach involves using o-tolyl-containing starting materials in the initial C-C bond formation, as described with the reduction of styryl or ethynyl precursors.

Exploration of Diverse Synthetic Routes for the Target Compound

The construction of the this compound molecule can be approached from several distinct retrosynthetic disconnections, leading to a variety of synthetic strategies. These can be broadly categorized into methods that build the pyridine ring system from acyclic precursors, those that form the ethyl-o-tolyl side chain via cross-coupling reactions, and those that modify an existing pyridine scaffold.

Condensation Reactions in Pyridine Synthesis

A one-pot multicomponent reaction has been adopted for the synthesis of 2-Amino-4-Aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. This method involves the reaction of an arylidine, a primary amine, and an anhydrous Lewis acid in a suitable solvent. While not a direct synthesis of the target compound, this illustrates the utility of multicomponent reactions in constructing highly substituted pyridine rings.

Reaction TypeKey ReactantsPotential Applicability to Target Compound
Guareschi-Thorpe SynthesisCyanoacetate, 1,3-dicarbonylPotentially adaptable with a suitably functionalized 1,3-dicarbonyl precursor bearing the o-tolyl-ethyl moiety.
Multicomponent ReactionsArylidine, Primary Amine, Lewis AcidCould be explored with precursors designed to yield the desired 4- and 2-substituents.

Cross-Coupling Strategies for Carbon-Carbon Bond Formation (e.g., Suzuki, Stille)

A more prevalent and versatile approach for synthesizing compounds with aryl or alkyl substituents on a pyridine ring involves transition-metal-catalyzed cross-coupling reactions. These methods typically start with a pre-functionalized pyridine, such as a halopyridine, and couple it with an appropriate organometallic reagent.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for forming carbon-carbon bonds. To synthesize this compound, a plausible route would involve the coupling of a 4-halopyridin-2-amine derivative with a suitable organoboron reagent derived from 2-(o-tolyl)ethanol. The reaction is known for its high tolerance of various functional groups.

Stille Coupling: The Stille reaction utilizes an organotin reagent and an organic halide, also catalyzed by palladium. A synthetic strategy could involve the reaction of a 4-halopyridin-2-amine with an organostannane derived from the o-tolyl-ethyl group. A significant drawback of this method is the toxicity of the organotin compounds.

Negishi Coupling: This reaction employs an organozinc reagent and an organic halide, typically catalyzed by nickel or palladium. The Negishi coupling is known for its high reactivity and functional group tolerance. A 4-halopyridin-2-amine could be coupled with an organozinc reagent prepared from a 2-(o-tolyl)ethyl halide.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide, with nickel or palladium catalysts. This method is effective for forming carbon-carbon bonds but is sensitive to functional groups that are incompatible with the highly basic Grignard reagent.

Cross-Coupling ReactionPyridine PrecursorCoupling PartnerCatalystKey Advantages
Suzuki-Miyaura4-Halo-2-aminopyridine(2-o-Tolyl-ethyl)boronic acid/esterPalladiumHigh functional group tolerance, commercially available reagents.
Stille4-Halo-2-aminopyridine(2-o-Tolyl-ethyl)stannanePalladiumMild reaction conditions.
Negishi4-Halo-2-aminopyridine(2-o-Tolyl-ethyl)zinc halideNickel or PalladiumHigh reactivity and functional group tolerance.
Kumada4-Halo-2-aminopyridine(2-o-Tolyl-ethyl)magnesium halideNickel or PalladiumUtilizes readily available Grignard reagents.

Modification of Pre-existing Pyridine Scaffolds to Yield this compound

An alternative strategy involves starting with a pyridine ring that already possesses some of the required functionality and then introducing the remaining substituents.

One approach is the alkylation of a 4-substituted pyridine . For instance, starting with 4-methyl-2-aminopyridine, a well-established compound, one could envision a deprotonation of the methyl group followed by reaction with an o-tolyl halide. However, achieving selective mono-alkylation and preventing side reactions can be challenging.

Another method involves the functionalization of pyridine at a remote position . Recent advancements have shown that direct and transition-metal-free alkylation reactions of sodiated pyridine intermediates with primary alkyl halides can be achieved chemrxiv.org. This could potentially be applied by reacting a suitable pyridine precursor with a 2-(o-tolyl)ethyl halide.

Furthermore, a Minisci-type decarboxylative alkylation at the C-4 position of a pyridine ring using a blocking group strategy offers a regioselective route to introduce alkyl substituents nih.gov. This method could be adapted to introduce the 2-(o-tolyl)ethyl group onto a 2-aminopyridine (B139424) scaffold.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. Modifications can be made to both the pyridine ring system and the o-tolyl-ethyl side chain.

Modifications on the Pyridine Ring System

Modifications to the pyridine ring can involve the introduction of additional substituents or alteration of the existing amino group.

Substitution at other positions: Halogenation, nitration, or other electrophilic substitution reactions on the pyridine ring, followed by further functionalization, can introduce substituents at the 3, 5, or 6 positions. The directing effects of the existing amino and alkyl groups would need to be considered.

Derivatization of the 2-amino group: The primary amino group can be readily acylated, alkylated, or converted to other functional groups, providing a wide range of derivatives. For example, new series of ethyl 2-(pyridin-2-ylamino)acetate compounds have been synthesized by reacting 2-aminopyridine with ethyl chloroacetate researchgate.net.

Modification SiteType of ModificationPotential Reagents
Pyridine Ring (C3, C5, C6)HalogenationNBS, NCS
Pyridine Ring (C3, C5, C6)NitrationHNO3/H2SO4
2-Amino GroupAcylationAcyl chlorides, Anhydrides
2-Amino GroupAlkylationAlkyl halides

Variations in the o-Tolyl-ethyl Side Chain

Modifications to the side chain can involve altering the substitution pattern on the tolyl ring, changing the length of the ethyl linker, or replacing the tolyl group with other aromatic or aliphatic moieties.

Substitution on the tolyl ring: Starting with different substituted toluenes, a variety of analogs with substituents on the aromatic ring of the side chain can be synthesized using the cross-coupling methods described earlier.

Variation of the ethyl linker: The length of the alkyl chain can be varied by using different alkylating agents or organometallic reagents in the cross-coupling reactions.

Replacement of the tolyl group: Instead of o-tolyl, other aryl or heteroaryl groups can be introduced by employing the corresponding organometallic reagents in cross-coupling reactions. For example, the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives has been reported, showcasing the versatility of introducing different aryl groups at the 4-position uomanara.edu.iq.

Synthesis of N-Substituted Pyridin-2-ylamines

The synthesis of N-substituted pyridin-2-ylamines, such as this compound, can be approached through several established synthetic methodologies. These methods primarily involve the formation of a carbon-nitrogen bond at the C2 position of the pyridine ring. Key strategies include nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and direct amination reactions. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

Prominent among these methods are the Chichibabin amination, the Buchwald-Hartwig amination, and the Ullmann condensation. Each of these reactions offers a distinct approach to the synthesis of 2-aminopyridine derivatives and can be adapted for the preparation of N-substituted analogs.

The Chichibabin amination provides a direct method for the amination of pyridines using sodium amide or potassium amide. scientificupdate.comchemistnotes.com This reaction proceeds via a nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity. chemistnotes.comwikipedia.org While traditionally used for the synthesis of primary 2-aminopyridines, modifications can allow for the introduction of substituted amino groups. The reaction can be carried out at high temperatures in inert solvents or at lower temperatures in liquid ammonia. scientificupdate.com A modified protocol using a sodium hydride-iodide composite has been shown to mediate the Chichibabin amination under milder conditions, expanding its applicability to a range of primary alkylamines. ntu.edu.sgorgsyn.org

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This methodology is widely employed for the synthesis of aryl amines from aryl halides or sulfonates. researchgate.net In the context of N-substituted pyridin-2-ylamines, this reaction typically involves the coupling of a 2-halopyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.netnih.gov The choice of ligand is crucial for the efficiency of the reaction, with various electron-rich and sterically hindered phosphine ligands being developed to accommodate a wide range of substrates. wikipedia.org This method is known for its functional group tolerance and generally provides good to excellent yields. nih.govnih.gov

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, representing an alternative to the palladium-catalyzed approaches. wikipedia.org This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for the C-N coupling of anilines with aryl halides. wikipedia.org

The following table summarizes the key features of these synthetic methodologies for the preparation of N-substituted pyridin-2-ylamines.

ReactionCatalystReactantsKey Features
Chichibabin Amination None (uses sodium or potassium amide)Pyridine derivative, Amine source (e.g., NaNH2)Direct amination of the pyridine ring. Can require harsh conditions. scientificupdate.comchemistnotes.com
Buchwald-Hartwig Amination Palladium complex2-Halopyridine, AmineVersatile and widely used. Employs a palladium catalyst and a phosphine ligand. wikipedia.orgacsgcipr.org Generally proceeds under milder conditions with high functional group tolerance. researchgate.net
Ullmann Condensation Copper2-Halopyridine, AmineCopper-catalyzed C-N bond formation. Traditionally requires high temperatures, but modern protocols with ligands allow for milder conditions. wikipedia.orgnih.gov

A conceptual synthetic route to this compound could involve the Buchwald-Hartwig amination of 2-chloro-4-(2-o-tolyl-ethyl)pyridine with ammonia or an ammonia equivalent. Alternatively, the Ullmann condensation could be employed under similar principles with a copper catalyst. The Chichibabin reaction could also be envisioned, starting from 4-(2-o-tolyl-ethyl)pyridine and an appropriate aminating agent.

The table below provides a comparative overview of the reaction conditions for these key synthetic strategies.

Synthetic MethodTypical Catalyst/ReagentTypical SolventTypical Temperature
Chichibabin Amination Sodium amide (NaNH2)Toluene, Xylene, or liquid AmmoniaHigh temperatures or low temperatures in liquid ammonia scientificupdate.comchemistnotes.com
Buchwald-Hartwig Amination Pd(OAc)2 with a phosphine ligand (e.g., Xantphos)Toluene, Dioxane80-120 °C researchgate.netresearchgate.net
Ullmann Condensation Copper(I) iodide (CuI) with a ligand (e.g., phenanthroline)DMF, NMPOften >150 °C, can be lower with modern catalysts wikipedia.org

Ultimately, the successful synthesis of this compound would rely on the careful selection and optimization of one of these established methodologies, taking into account the specific reactivity of the substrates and the desired purity and yield of the final product.

Advanced Spectroscopic and Structural Elucidation of 4 2 O Tolyl Ethyl Pyridin 2 Ylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive searches for specific high-resolution NMR data for 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine did not yield detailed spectral assignments or analyses in the public domain. Typically, the elucidation of such a molecule would involve detailed one-dimensional and two-dimensional NMR experiments.

¹H NMR Spectral Assignments and Analysis

¹³C NMR Spectral Characterization and Chemical Shift Analysis

Detailed ¹³C NMR spectral data for this compound has not been reported in the available scientific literature. A standard characterization would involve identifying the carbon signals for the pyridine (B92270) ring, with the carbon atom attached to the amino group showing a characteristic chemical shift. The ethyl linker carbons and the carbons of the o-tolyl group, including the methyl carbon, would also have distinct resonances.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

While specific 2D NMR studies for this compound are not available, these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the ethyl chain and the aromatic spin systems of the pyridine and tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the o-tolyl-ethyl substituent to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to define the molecule's conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Specific IR and Raman spectra for this compound could not be located in the surveyed databases and literature. A general analysis would predict the following characteristic vibrational modes:

N-H stretching vibrations from the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region of the IR spectrum.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the ethyl and methyl groups, appearing just below 3000 cm⁻¹.

C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

C-H bending vibrations for the aromatic and aliphatic groups at lower wavenumbers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

No specific high-resolution mass spectrometry data for this compound was found. HRMS would be the definitive technique to confirm the molecular formula (C₁₄H₁₆N₂) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the cleavage of the ethyl bridge, which would be useful for structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Crystallographic Data and Structural Refinement

To date, the single-crystal X-ray diffraction data for this compound has not been reported. Such an analysis would be crucial to determine its crystal system, space group, unit cell dimensions, and to provide insights into the precise three-dimensional arrangement of its atoms. A data table summarizing these crystallographic parameters would be generated following successful crystallization and structural refinement.

Analysis of Intermolecular Interactions and Crystal Packing Arrangements

Without crystallographic data, a definitive analysis of the intermolecular forces governing the crystal packing of this compound is not possible. This subsection would typically involve a detailed discussion of hydrogen bonding, van der Waals forces, and potential π-π stacking interactions, which are fundamental to understanding the solid-state behavior of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

The UV-Vis absorption spectrum for this compound has not been documented in the reviewed sources. This spectroscopic technique is essential for identifying the electronic transitions within the molecule and determining its absorption maxima (λmax). An interactive data table presenting these spectroscopic properties would be contingent on future experimental work.

Computational Chemistry and Theoretical Investigations of 4 2 O Tolyl Ethyl Pyridin 2 Ylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical investigations using quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. However, no specific studies have been published for 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated electronic energy. For this compound, such calculations would yield precise bond lengths, bond angles, and dihedral angles, defining its molecular architecture. This foundational data is currently unavailable.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Energies, Spatial Distribution)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's reactivity, electronic transitions, and stability. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. Research detailing the specific energy values and spatial distribution of these orbitals for this compound has not been identified.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are vital for visualizing the charge distribution across a molecule and predicting sites for electrophilic and nucleophilic attack. This analysis identifies electron-rich and electron-deficient regions, offering insights into intermolecular interactions. No published MEP analysis or detailed Mulliken/NBO charge distribution data for this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a view of how a molecule behaves over time, accounting for its flexibility and interactions with its environment (e.g., a solvent). MD studies would be invaluable for exploring the conformational landscape of the flexible ethyl-o-tolyl side chain of this compound, identifying its preferred shapes and the energy barriers between them. This area of research remains unexplored for this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict spectroscopic signatures, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra are powerful tools for interpreting experimental data and confirming molecular structures. However, no such theoretical spectroscopic data has been published for this compound.

Theoretical Studies on Reaction Pathways and Mechanisms for Chemical Transformations

Computational chemistry can be used to model potential chemical reactions involving a molecule, mapping out the energy profiles of reaction pathways and identifying transition states. This provides a deep understanding of reaction mechanisms, kinetics, and thermodynamics. For this compound, theoretical studies on its synthesis, degradation, or metabolic pathways have not been reported.

Reactivity and Chemical Transformations of 4 2 O Tolyl Ethyl Pyridin 2 Ylamine

Reactions at the Pyridine (B92270) Nitrogen Atom (e.g., N-oxidation, complexation)

The pyridine nitrogen atom in heterocyclic compounds is a common site for chemical reactions due to its basicity and the presence of a lone pair of electrons. Typical reactions include N-oxidation, quaternization (N-alkylation), and coordination to metal centers. However, a thorough search of chemical databases and scholarly articles yielded no specific studies or experimental data on the N-oxidation or complexation behavior of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine.

Reactions Involving the Amino Group (e.g., N-alkylation, acylation, condensation, diazotization)

The 2-amino group on the pyridine ring is expected to exhibit reactivity characteristic of primary aromatic amines. This would typically include reactions such as N-alkylation, acylation to form amides, condensation with carbonyl compounds to form imines, and diazotization to yield diazonium salts, which are versatile intermediates. researchgate.netnih.govmdpi.comresearchgate.net Despite the predictability of these reactions, no literature specifically documenting the N-alkylation, acylation, condensation, or diazotization of this compound has been found.

Electrophilic Aromatic Substitution on the Pyridine and o-Tolyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic systems. The pyridine ring is generally deactivated towards EAS compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The activating amino group and the alkyl side chain would influence the regioselectivity of any potential substitution. The o-tolyl ring, being an activated benzene derivative, would be expected to undergo EAS more readily. Nevertheless, there are no published research findings that detail specific electrophilic aromatic substitution reactions on either the pyridine or the o-tolyl ring of this compound.

Oxidation and Reduction Processes of the Pyridine and Side Chain Moieties

The pyridine ring can be susceptible to both oxidation and reduction under specific conditions, as can the ethyl side chain. Potential reactions could include oxidation of the ethyl bridge or reduction (hydrogenation) of the pyridine ring. There is currently no available scientific literature or experimental data describing the oxidation or reduction processes specific to this compound.

Ligational Behavior and Coordination Chemistry with Metal Centers

The presence of two potential coordination sites—the pyridine nitrogen and the exocyclic amino group—suggests that this compound could function as a bidentate or monodentate ligand in coordination chemistry. researchgate.netmdpi.comtandfonline.com The formation of metal complexes is a well-established characteristic of aminopyridine derivatives. researchgate.netrsc.org However, a review of the literature indicates that the ligational behavior and coordination chemistry of this compound with any metal centers have not been investigated or reported.

Structure Property Relationships in 4 2 O Tolyl Ethyl Pyridin 2 Ylamine Systems Non Pharmacological Contexts

Influence of Molecular Architecture on Electronic and Optical Properties

The electronic and optical characteristics of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine are fundamentally governed by the interplay between its constituent parts: the electron-rich 2-aminopyridine (B139424) system and the appended tolyl-ethyl group. The pyridine (B92270) ring itself is an aromatic, electron-deficient heterocycle. wikipedia.org However, the presence of the amino group (-NH₂) at the 2-position acts as a strong electron-donating group through resonance, significantly increasing the electron density of the pyridine ring. This effect is further amplified by the inductive electron-donating nature of the ethyl group at the 4-position.

This increased electron density directly influences the molecule's frontier molecular orbitals. Compared to unsubstituted pyridine, the highest occupied molecular orbital (HOMO) is raised in energy, leading to a smaller HOMO-LUMO (Lowest Unoccupied Molecular Orbital) gap. figshare.com A reduced energy gap is indicative of higher reactivity and is associated with a bathochromic (red) shift in the ultraviolet-visible (UV-Vis) absorption spectrum. figshare.com

The optical absorption of pyridine in a non-polar solvent like hexane shows bands around 251 nm and 270 nm, which are attributed to π → π* and n → π* transitions, respectively. wikipedia.org For this compound, the extended conjugation and the presence of electron-donating groups are expected to shift these absorption maxima to longer wavelengths. Many functionalized pyridine derivatives are known to exhibit strong absorption bands in the 320–370 nm range. nih.gov While pyridine itself has very low fluorescence, substituted pyridines, particularly those with donor-acceptor character, can be fluorescent, often emitting in the blue region of the spectrum. wikipedia.orgnih.gov The presence of the amino group and the extended π-system of the tolyl group may impart fluorescent properties to the molecule.

Table 1: Predicted Electronic and Optical Properties Based on Structural Analogues
CompoundKey Structural FeaturesPredicted HOMO-LUMO Gap EffectPredicted λmax Shift (vs. Pyridine)Expected Fluorescence
PyridineBasic aromatic heterocycleReferenceReference (~251 nm) wikipedia.orgVery Low wikipedia.org
2-AminopyridineElectron-donating -NH₂ groupReducedBathochromic (Red) ShiftModerate
This compound-NH₂ group and electron-donating tolyl-ethyl groupSignificantly ReducedSignificant Bathochromic (Red) Shift nih.govModerate to High, likely blue emission nih.gov

Correlations between Structural Features and Reactivity Profiles

The reactivity of this compound is dictated by its multiple functional sites: the pyridine nitrogen, the exocyclic amino group, and the two aromatic rings. The electron-deficient nature of the pyridine ring generally makes it resistant to electrophilic aromatic substitution, resembling nitrobenzene in its reactivity. wikipedia.orgnih.gov However, the powerful electron-donating amino group at the C-2 position counteracts this deficiency, activating the ring towards electrophiles, likely directing substitution to the C-3 and C-5 positions. Conversely, the increased electron density makes the ring less susceptible to nucleophilic substitution compared to unsubstituted pyridine. nih.gov

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, making it a Lewis basic center available for protonation or coordination to Lewis acids. wikipedia.org The electron-donating substituents on the ring enhance this basicity compared to pyridine. The exocyclic amino group is also nucleophilic and can participate in reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. The tolyl ring can undergo standard electrophilic aromatic substitution reactions, with the substitution pattern influenced by the ortho-methyl group and the bulky ethyl-pyridinyl substituent. Direct C-H functionalization of pyridine rings is a known challenge in synthetic chemistry due to the need to overcome the ring's low reactivity and control regioselectivity. nih.govrsc.org

Table 2: Predicted Reactivity at Different Molecular Sites
Structural FeatureType of ReactivityControlling FactorsExpected Outcome
Pyridine NitrogenLewis Basicity / NucleophilicityElectron-donating -NH₂ and alkyl groups increase electron density.Protonation in acid; coordination to metal ions. wikipedia.org
Amino Group (-NH₂)NucleophilicityPrimary aromatic amine character.Can undergo acylation, alkylation, etc.
Pyridine RingAromatic SubstitutionActivated by -NH₂ group; deactivated by ring nitrogen.Favors electrophilic substitution at C-3/C-5; resists nucleophilic substitution. nih.gov
o-Tolyl RingElectrophilic Aromatic SubstitutionDirecting effects of methyl and ethyl-pyridinyl groups.Substitution at positions ortho/para to the existing groups.

Modulation of Coordination Behavior by Structural Modifications

The this compound molecule is an excellent candidate for a bidentate chelating ligand in coordination chemistry. The pyridine nitrogen and the amino nitrogen are positioned to form a stable five-membered chelate ring upon coordination to a metal center. researchgate.netmonash.edu The properties of the resulting metal complexes can be tuned by modifying the ligand's structure.

Steric factors also play a crucial role. The ortho-methyl group on the tolyl ring introduces significant steric hindrance near the coordination sphere. This bulk can influence the coordination geometry around the metal ion, potentially preventing the formation of highly symmetric structures (e.g., homoleptic octahedral complexes) and favoring distorted geometries or lower coordination numbers. nih.gov Replacing the o-tolyl group with a less bulky substituent, such as a phenyl or methyl group, would reduce this steric clash, likely allowing for different packing arrangements in the solid state and potentially different catalytic activities. rsc.org

Table 3: Effect of Structural Modifications on Coordination Properties (Based on Analogous Systems)
Structural ModificationEffect on LigandImpact on Metal ComplexReference Example
Replacing tolyl-ethyl with an electron-withdrawing group (e.g., -CN, -NO₂)Decreases basicity of N donorsDecreased thermodynamic stability (lower log β); more positive redox potential. rsc.orgFunctionalized pyridinophanes. nih.govrsc.org
Replacing o-tolyl with a smaller group (e.g., phenyl)Reduces steric hindranceMay allow for higher coordination numbers or different crystal packing. rsc.orgMechanically flexible co-crystals. rsc.org
Replacing the ethyl linker with a rigid unitReduces conformational flexibilityRestricts possible coordination geometries and bite angle.Bidentate ancillary ligands. nih.gov

Thermodynamic and Kinetic Stability Aspects under Various Chemical Conditions

The stability of this compound is a function of its aromatic and aliphatic components. The inherent aromaticity of both the pyridine and tolyl rings confers significant thermodynamic stability upon the molecule. nih.gov Pyridine-based structures are generally robust and can be incorporated into stable materials. scilit.com

The compound's stability is pH-dependent. The presence of two basic nitrogen atoms means that in acidic media, the molecule will be protonated to form a water-soluble pyridinium salt. While the salt form is stable, the reactivity of the ring system can change upon protonation. The molecule is expected to be stable in moderately basic conditions, though a very strong base could potentially deprotonate the amino group. Certain substituted pyridines have shown unusual resistance to acid-catalyzed hydrolysis, suggesting a high degree of kinetic stability in some contexts. liberty.edu

Kinetically, the molecule is expected to be stable under ambient conditions. The saturated ethyl linker is chemically robust and not prone to facile decomposition. Potential pathways for degradation could include oxidation of the amino group under harsh oxidizing conditions or photochemical degradation upon prolonged exposure to high-energy UV radiation, a common pathway for complex aromatic molecules. The benzylic-type C-H bonds on the ethyl group adjacent to the tolyl ring could be susceptible to radical-based reactions under specific conditions.

Table 4: Predicted Stability of this compound
ConditionPredicted StabilityRationale
Thermal (up to 100°C)HighAromatic rings and stable C-C/C-N single bonds.
Photochemical (UV light)ModerateAromatic systems can undergo photochemical reactions upon prolonged exposure.
Acidic (pH < 2)High (as salt)Forms a stable protonated pyridinium salt; the core structure remains intact. nih.gov
Basic (pH > 12)HighGenerally stable, though extremely strong bases could deprotonate the -NH₂ group.
Oxidative (e.g., H₂O₂)Low to ModerateThe amino group and benzylic C-H bonds are potential sites of oxidation.
Reductive (e.g., H₂/Pd)ModerateAromatic rings can be hydrogenated under forcing catalytic conditions.

Advanced Applications and Future Directions Non Pharmacological and Non Clinical

Role as Precursors and Building Blocks in Complex Organic Synthesis

The structure of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine makes it a potentially valuable precursor in multistep organic syntheses. The 2-aminopyridine (B139424) scaffold is present in numerous complex molecules and can be modified through various reactions. For instance, the primary amine group can be diazotized or used in coupling reactions to introduce new functionalities. The pyridine (B92270) ring itself can undergo substitution reactions, allowing for the construction of more complex heterocyclic systems.

Derivatives of pyridin-2-ylamine are known to serve as intermediates in the synthesis of more complex structures, such as pyrimidine (B1678525) derivatives, which are significant in medicinal chemistry. mdpi.com The synthesis of novel compounds often relies on the availability of versatile building blocks like aminopyridines to construct molecular libraries for various screening purposes. mdpi.com The presence of the tolyl-ethyl substituent could be leveraged to influence the solubility, conformation, and ultimately the biological or material properties of the final products. However, no specific synthetic pathways originating from this compound have been documented in the literature.

Potential in Materials Science

The field of materials science could potentially utilize this compound due to the electronic and structural characteristics of its constituent parts.

Applications as Components in Dyes and Optical Materials

The 2-aminopyridine framework is a known component in fluorescent materials and dyes. mdpi.com The photophysical properties of such compounds can often be tuned by altering the substituents on the pyridine ring. nih.gov Electron-donating and electron-withdrawing groups can modify the energy levels of the molecule, affecting its absorption and emission spectra. The tolyl group, in this case, could play a role in modulating these properties.

Push-pull dyes, which have an electron donor and an electron acceptor connected by a π-conjugated system, are a significant class of optical materials. mdpi.com While this compound is not a classic push-pull system itself, it could be chemically modified to become one. For example, the introduction of a strong electron-withdrawing group could induce intramolecular charge transfer (ICT) characteristics, which are desirable for applications in nonlinear optics. strath.ac.uk Studies on similar pyridine-containing molecules have shown that their optical properties are highly dependent on molecular structure and intermolecular interactions in the solid state. strath.ac.uk Without empirical data, the specific absorption and emission wavelengths, quantum yields, and solvatochromic behavior of this compound remain unknown.

Exploration in Conductive Polymers or Liquid Crystals

Conducting polymers are organic materials that can conduct electricity, and their properties often arise from extended π-conjugated systems. While this compound is not intrinsically conductive, it could potentially be incorporated as a monomeric unit into a larger polymer chain. The pyridine and tolyl rings contribute to the aromaticity, which is a prerequisite for charge transport. However, the flexible ethyl linker would likely disrupt π-conjugation along the polymer backbone, which is generally detrimental to conductivity. There is no published research exploring the polymerization of this specific compound or its properties in conductive materials.

The rigid, aromatic nature of the pyridine and tolyl groups, combined with the flexible ethyl chain, suggests a possible, albeit unexplored, role in liquid crystals. The specific shape and polarity of the molecule would determine its ability to form mesophases. However, there is no literature available to confirm or deny this potential.

Applications in Catalysis

The nitrogen atoms in the 2-aminopyridine structure provide potential coordination sites for metal ions, suggesting applications in catalysis.

As Ligands in Organometallic Catalysis

The pyridine nitrogen and the exocyclic amino group of 2-aminopyridine derivatives can act as a bidentate chelating ligand, forming stable complexes with transition metals. These metal complexes can then be used as catalysts in a variety of organic reactions, such as cross-coupling reactions. For instance, rhodium-catalyzed C-H activation has been studied with 2-arylpyridine substrates. researchgate.net Palladium complexes involving aniline-type ligands are also of interest for their catalytic roles. nih.gov

The specific steric and electronic environment provided by the 4-(2-o-Tolyl-ethyl) substituent would influence the stability and catalytic activity of any resulting metal complex. The ortho-methyl group on the tolyl ring could impose significant steric hindrance around a metal center, which could be exploited to control the selectivity of a catalytic reaction. Despite this potential, no organometallic complexes of this compound have been synthesized or characterized, and its efficacy as a ligand has not been tested.

Role in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The basic nitrogen atoms of this compound could allow it to function as a Brønsted or Lewis base catalyst. For example, L-proline, an amino acid, is a well-known organocatalyst for various reactions, including the synthesis of pyrans. mdpi.com While structurally different, this highlights that molecules with amine functionalities can be effective catalysts. The basicity of the pyridine and amino nitrogens in this compound could potentially be harnessed to activate substrates in reactions like aldol (B89426) or Michael additions. However, no studies have been published that investigate or demonstrate the use of this compound as an organocatalyst.

Exploration in Sensor Technology or Chemical Probes

Substituted pyridin-2-ylamines represent a versatile class of compounds with significant potential in the development of novel sensor technologies and chemical probes. The core structure, featuring a pyridine ring and an amino group, provides a platform for designing molecules that can selectively interact with various analytes. The introduction of different substituents allows for the fine-tuning of their electronic and photophysical properties, which is crucial for sensor applications.

The potential for this compound in this area lies in its specific structural features. The pyridin-2-ylamine moiety can act as a binding site for metal ions or other electrophilic species. The o-tolyl group, with its electron-donating methyl group and steric bulk, can influence the selectivity and sensitivity of these interactions. Furthermore, the ethyl linker provides flexibility, which can be advantageous for optimizing the geometry of the binding pocket.

Table 1: Potential Sensing Applications of Substituted Pyridin-2-ylamines

AnalyteSensing MechanismPotential Role of this compound
Metal Ions (e.g., Zn²⁺, Cu²⁺)Chelation-enhanced fluorescenceThe nitrogen atoms of the pyridine ring and the amino group can coordinate with metal ions, potentially leading to a fluorescent response.
Anions (e.g., F⁻, CN⁻)Hydrogen bonding interactionsThe amino group can act as a hydrogen bond donor to interact with specific anions, causing a detectable optical or electrochemical signal.
pHProtonation/deprotonation of the pyridine nitrogenChanges in pH can alter the electronic properties of the molecule, leading to a colorimetric or fluorometric response.

Emerging Research Areas for Substituted Pyridin-2-ylamines in Chemical Sciences

The unique structural and electronic properties of substituted pyridin-2-ylamines make them attractive candidates for exploration in various domains of chemical sciences beyond their traditional applications. The ability to systematically modify their structure opens up avenues for the development of novel materials and catalysts.

One emerging area is in the field of materials science , particularly in the design of organic light-emitting diodes (OLEDs) and other organic electronic devices. The pyridine core is an electron-deficient system, which, when combined with electron-donating substituents, can lead to molecules with interesting charge-transport properties. The tolyl group in this compound could contribute to the solid-state packing and morphology of thin films, which are critical factors for device performance.

Another promising direction is their use as ligands in coordination chemistry and catalysis . The bidentate N,N-donor capability of the pyridin-2-ylamine scaffold allows for the formation of stable complexes with a wide range of transition metals. These metal complexes can exhibit catalytic activity in various organic transformations. The steric and electronic properties of the substituents on the pyridine ring and the amino group can be tailored to control the reactivity and selectivity of the catalyst. For example, the o-tolyl group could influence the coordination geometry around the metal center, thereby affecting the catalytic outcome.

Furthermore, the synthesis of novel supramolecular assemblies based on substituted pyridin-2-ylamines is a growing area of interest. The presence of hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen) allows these molecules to self-assemble into well-defined architectures, such as tapes, sheets, and three-dimensional networks. These assemblies can have potential applications in areas like crystal engineering, host-guest chemistry, and the development of functional materials.

Table 2: Emerging Research Directions for Substituted Pyridin-2-ylamines

Research AreaKey Features of Substituted Pyridin-2-ylaminesPotential Contribution of this compound
Organic ElectronicsTunable electronic properties, charge-transport capabilities.The combination of electron-donating and -withdrawing groups can be tailored for specific electronic applications.
Homogeneous CatalysisVersatile ligands for transition metals.The steric and electronic profile can be modified to influence catalytic activity and selectivity.
Supramolecular ChemistryHydrogen bonding capabilities, self-assembly.The specific substitution pattern can direct the formation of predictable and functional supramolecular structures.

Q & A

(Basic) What spectroscopic methods are recommended for confirming the structural integrity of 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine?

To validate the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For example:

  • ¹H NMR : Peaks corresponding to the aromatic protons of the pyridine and o-Tolyl groups, as well as the ethyl linker, should align with predicted splitting patterns.
  • HRMS : The molecular ion peak must match the exact mass of the compound (C₁₄H₁₆N₂; calculated mass: 212.1313 g/mol).
    Cross-referencing with analogous pyridin-2-ylamine derivatives (e.g., 4-methyl-6-(2-{3-[3-(methylamino)propyl]phenyl}ethyl)pyridin-2-amine) ensures accuracy .

(Advanced) How can factorial design optimize the synthesis of this compound?

Factorial design is critical for identifying optimal reaction parameters (e.g., temperature, solvent, catalyst loading). For instance:

  • Variables : Temperature (80–120°C), solvent polarity (DMF vs. toluene), and catalyst type (palladium vs. copper).
  • Response metrics : Yield, purity, and reaction time.
    Using a 2³ factorial matrix , researchers can systematically evaluate interactions between variables. Computational tools (e.g., quantum chemical reaction path searches) may further refine conditions by predicting transition states and energy barriers .

(Basic) What are the key challenges in purifying this compound, and how are they addressed?

Purification challenges arise from the compound’s hydrophobicity (due to the o-Tolyl group) and potential byproducts. Methodological solutions include:

  • Column chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate to dichloromethane/methanol).
  • Recrystallization : Polar aprotic solvents (e.g., acetonitrile) to isolate crystalline forms.
    Referencing protocols for structurally similar amines (e.g., 2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride) can guide solvent selection .

(Advanced) How can computational modeling predict the biological activity of this compound?

Molecular docking and density functional theory (DFT) simulations are pivotal:

  • Target identification : Compare the compound’s electronic profile (HOMO/LUMO energies) with known ligands for receptors like kinase enzymes or GPCRs.
  • Binding affinity : Dock the compound into active sites (e.g., using AutoDock Vina) to assess interactions (e.g., hydrogen bonding with the pyridin-2-ylamine group).
    Analogous studies on pyrido[3,4-d]pyrimidine derivatives demonstrate how structural motifs influence antimicrobial or antitumor activity .

(Basic) What safety precautions are essential when handling this compound?

While specific safety data for this compound are limited, general guidelines for pyridine derivatives apply:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Refer to SDS sheets for related compounds (e.g., thiazolo[5,4-b]pyridine-2-thiol) for toxicity benchmarks .

(Advanced) How can contradictory data in biological assays of pyridin-2-ylamine derivatives be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may stem from:

  • Experimental variables : Differences in cell lines, assay protocols, or compound purity.
  • Solution-phase behavior : Aggregation or solubility issues in aqueous buffers.
    Validation strategies :
  • Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity).
  • Use orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding.
    Case studies on sulfonamide derivatives highlight the importance of rigorous statistical analysis .

(Basic) What are the potential applications of this compound in medicinal chemistry?

Based on structural analogs (e.g., pyrido[3,4-d]pyrimidines), potential applications include:

  • Antimicrobial agents : Targeting bacterial enzymes (e.g., dihydrofolate reductase).
  • Kinase inhibitors : Leveraging the pyridin-2-ylamine moiety for ATP-binding site interactions.
    Comparative studies with simpler chloro-substituted pyrimidines reveal enhanced potency in complex derivatives .

(Advanced) What strategies mitigate regioselectivity challenges during the synthesis of this compound?

Regioselectivity issues (e.g., undesired substitution on the pyridine ring) can be addressed via:

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Catalyst tuning : Use palladium catalysts with bulky ligands (e.g., XPhos) to direct coupling reactions.
    Lessons from multi-step syntheses of N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine emphasize the role of steric and electronic effects .

(Basic) How is the solubility profile of this compound characterized?

Solubility testing involves:

  • Phase-solubility analysis : Measure equilibrium solubility in buffers (pH 1–7.4) and organic solvents (e.g., DMSO).
  • HPLC-based methods : Quantify dissolution rates under simulated physiological conditions.
    Data from ethyl 2-((4-chloropyridin-2-yl)oxy)acetate studies suggest that hydrophobic substituents reduce aqueous solubility, necessitating formulation aids (e.g., cyclodextrins) .

(Advanced) How do steric and electronic effects of the o-Tolyl group influence the compound’s reactivity?

The ortho-methyl group on the benzene ring induces steric hindrance, which:

  • Slows electrophilic substitution on the benzene ring.
  • Modulates electronic effects : Electron-donating methyl groups alter the aromatic π-system, affecting charge distribution in the pyridine ring.
    DFT calculations on similar systems (e.g., 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine) can quantify these effects .

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